N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound featuring a unique combination of an isoxazole ring and a benzo[d][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction often employs copper (I) or ruthenium (II) catalysts .
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Synthesis of the Benzo[d][1,4]dioxine Moiety: : This moiety can be prepared via a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
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Coupling Reaction: : The final step involves coupling the isoxazole derivative with the benzo[d][1,4]dioxine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
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Reduction: : Reduction reactions can target the carboxamide group, converting it into an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The isoxazole ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the isoxazole and benzo[d][1,4]dioxine moieties.
Mechanism of Action
The mechanism of action of N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzo[d][1,4]dioxine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring but differs in the rest of the structure, leading to different chemical properties and applications.
N-(5-methylisoxazol-3-yl)oxalamide:
Uniqueness
N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of the isoxazole and benzo[d][1,4]dioxine moieties
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-10(16-20-9)7-15-14(17)13-8-18-11-4-2-3-5-12(11)19-13/h2-6,13H,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNKLAGAXTXWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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